1-(2,2-Dimethylpropanoyl)-L-prolyl-N-methyl-L-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylpropanoyl)-L-prolyl-N-methyl-L-serinamide is a synthetic compound with a complex structure It is characterized by the presence of a dimethylpropanoyl group attached to a proline and serinamide backbone
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropanoyl)-L-prolyl-N-methyl-L-serinamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,2-dimethylpropanoyl chloride, which is a key intermediate.
Reaction with Proline: The 2,2-dimethylpropanoyl chloride is reacted with L-proline under controlled conditions to form the corresponding proline derivative.
Coupling with N-Methyl-L-Serinamide: The proline derivative is then coupled with N-methyl-L-serinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethylpropanoyl)-L-prolyl-N-methyl-L-serinamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylpropanoyl)-L-prolyl-N-methyl-L-serinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropanoyl)-L-prolyl-N-methyl-L-serinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2,2-Dimethylpropanoyl)-L-prolyl-N-methyl-L-serinamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2,2-Dimethylpropanoyl)-D-proline and 1-(2,2-Dimethylpropanoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
Uniqueness: The unique combination of the dimethylpropanoyl group with the proline and serinamide backbone gives it distinct chemical and biological properties
Properties
CAS No. |
85574-25-0 |
---|---|
Molecular Formula |
C14H25N3O4 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(2S)-1-(2,2-dimethylpropanoyl)-N-[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H25N3O4/c1-14(2,3)13(21)17-7-5-6-10(17)12(20)16-9(8-18)11(19)15-4/h9-10,18H,5-8H2,1-4H3,(H,15,19)(H,16,20)/t9-,10-/m0/s1 |
InChI Key |
HTZVWLMSDCFUII-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NC |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.